Karalicin

Description

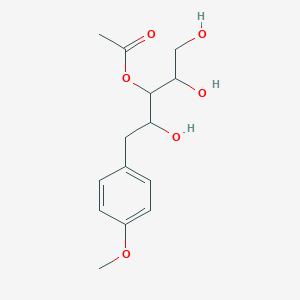

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O6 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

[1,2,4-trihydroxy-5-(4-methoxyphenyl)pentan-3-yl] acetate |

InChI |

InChI=1S/C14H20O6/c1-9(16)20-14(13(18)8-15)12(17)7-10-3-5-11(19-2)6-4-10/h3-6,12-15,17-18H,7-8H2,1-2H3 |

InChI Key |

JATBUOZGJQJSGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C(CC1=CC=C(C=C1)OC)O)C(CO)O |

Synonyms |

karalicin |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Anti-Herpetic Potential of Kalanchoe Extracts Against HSV-1: A Technical Guide

A Note on Terminology: Initial searches for "Karalicin" and its activity against Herpes Simplex Virus-1 (HSV-1) did not yield any relevant scientific literature. It is highly probable that "this compound" is a misspelling of "Kalanchoe," a genus of medicinal plants that has demonstrated significant anti-HSV-1 properties. This guide will focus on the biological activity of Kalanchoe extracts against HSV-1, presenting a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Herpes Simplex Virus-1 (HSV-1) infection is a widespread global health concern, with a growing need for novel antiviral agents due to the emergence of drug-resistant strains. Extracts from plants of the Kalanchoe genus have emerged as promising candidates, exhibiting potent in vitro activity against HSV-1. This technical guide synthesizes the current scientific findings on the anti-HSV-1 activity of Kalanchoe extracts, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The primary antiviral effects of Kalanchoe extracts are attributed to their rich flavonoid content, which appears to interfere with the early stages of viral infection, including attachment and penetration, as well as inhibiting viral DNA replication and gene expression.

Quantitative Data on Anti-HSV-1 Activity

The antiviral efficacy of various Kalanchoe extracts and their isolated compounds has been quantified in several studies. The following table summarizes the key findings, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's specificity for antiviral activity over cytotoxicity.

| Extract/Compound | Plant Species | Assay | Cell Line | EC50 / IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Kd-AC fraction | K. daigremontiana | Plaque Reduction | Vero | EC50 = 0.97 | >200 | >206.1 | [1] |

| Flavonoid 1 (Kaempferol derivative) | K. daigremontiana | Plaque Reduction | Vero | EC50 = 7.4 | >200 | >27 | [1] |

| Flavonoid 2 (Quercetin derivative) | K. daigremontiana | Plaque Reduction | Vero | EC50 = 5.8 | >200 | >8.6 | [1] |

| Acetone Extract | K. pinnata | Immunoperoxidase Mini-Plaque Reduction | Vero C1008 | IC50 = 0.025 mg/mL (25 µg/mL) | 1.25 mg/mL (1250 µg/mL) | 50 | [2] |

| KPB-100 | K. pinnata | Virus Yield Reduction | Vero-76 | IC90 = 3.0 | Not Reported | Not Reported | [3][4] |

| KPB-200 | K. pinnata | Plaque Reduction (HHV-2) | Vero-76 | IC50 = 2.9 | Not Reported | Not Reported | [3] |

Experimental Protocols

The evaluation of the anti-HSV-1 activity of Kalanchoe extracts involves a series of standardized in vitro assays. The following sections detail the methodologies commonly employed.

Cytotoxicity Assay (WST-1 Assay)

The cytotoxicity of the plant extracts on host cells is a critical preliminary step to ensure that the observed antiviral activity is not due to cell death.

-

Cell Seeding: Vero (monkey kidney epithelial) or HaCaT (human keratinocyte) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the Kalanchoe extract.

-

Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

WST-1 Reagent Addition: The WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well. This reagent is cleaved to a formazan dye by metabolically active cells.

-

Quantification: The absorbance of the formazan dye is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

-

CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.[5]

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

-

Cell Monolayer Preparation: Confluent monolayers of Vero cells are prepared in 24-well plates.

-

Virus Infection: The cells are infected with a known titer of HSV-1 for 1 hour to allow for viral adsorption.

-

Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or methylcellulose) containing different concentrations of the Kalanchoe extract.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (localized areas of cell death).

-

Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

-

Quantification and EC50/IC50 Calculation: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 or IC50 value is the concentration of the extract that reduces the number of plaques by 50%.[3][6]

Virus Yield Reduction (VYR) Assay

This assay measures the effect of the extract on the production of new infectious virus particles.

-

Infection and Treatment: Vero-76 cells are infected with HSV-1 and treated with the Kalanchoe extract as described in the plaque reduction assay.

-

Virus Harvest: After a full replication cycle (e.g., 24-48 hours), the cells and supernatant are subjected to freeze-thaw cycles to release the progeny virions.

-

Titration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer (plaque-forming units per milliliter, PFU/mL) via a plaque assay.

-

IC90 Calculation: The IC90, the concentration that inhibits the production of new virus particles by 90%, is determined by comparing the titers from treated and untreated cells.[3][4]

Quantitative PCR (qPCR)

qPCR is used to quantify the effect of the extract on viral DNA replication and gene expression.

-

Infection and Treatment: Cells are infected with HSV-1 and treated with the Kalanchoe extract at various time points post-infection.

-

Nucleic Acid Extraction: Total DNA or RNA is extracted from the cells at different time points.

-

Reverse Transcription (for RNA analysis): If analyzing gene expression, the extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR Amplification: The viral DNA or cDNA is amplified using primers specific for viral genes (e.g., immediate-early, early, or late genes). A fluorescent dye that binds to double-stranded DNA is used to monitor the amplification in real-time.

-

Quantification: The amount of viral DNA or gene transcripts is quantified by comparing the amplification curves to a standard curve. This allows for the determination of the reduction in viral replication and transcription in the presence of the extract.[2]

Mechanism of Action and Signaling Pathways

The anti-HSV-1 activity of Kalanchoe extracts is multifaceted, targeting multiple stages of the viral life cycle. The primary mechanisms identified are the inhibition of viral entry and the suppression of viral replication.

Inhibition of Viral Entry

Studies have shown that Kalanchoe daigremontiana extract can directly inhibit the attachment and penetration of HSV-1 into host cells.[5][7] This is a critical early intervention in the viral life cycle. The polyphenolic compounds, particularly flavonoids, present in the extracts are thought to be responsible for this activity. They may interact with viral glycoproteins or host cell receptors, thereby preventing the initial binding and subsequent fusion of the viral envelope with the cell membrane.

Inhibition of Viral Replication

Kalanchoe pinnata extracts have been shown to interfere with viral DNA replication and the transcription of early and late viral genes.[2] This suggests that the active compounds in the extract can penetrate the host cell and act on intracellular targets. While the specific signaling pathways have not been fully elucidated, it is hypothesized that the flavonoids may inhibit key viral enzymes such as DNA polymerase or interfere with host cell factors that are essential for viral replication. The flavonoids quercetin and kaempferol, found in Kalanchoe species, have been shown in other studies to modulate various cellular signaling pathways, including those involved in inflammation and immune responses, which could indirectly contribute to their antiviral effects.[8][9]

Visualizations

Experimental Workflow for Evaluating Anti-HSV-1 Activity

Caption: Experimental workflow for assessing the anti-HSV-1 activity of Kalanchoe extracts.

Proposed Mechanism of Action of Kalanchoe Extracts Against HSV-1

Caption: Proposed multi-target mechanism of action of Kalanchoe extracts against HSV-1.

Logical Flow of Anti-HSV-1 Drug Discovery from Kalanchoe

Caption: Logical progression of research for developing anti-HSV-1 agents from Kalanchoe.

Conclusion and Future Directions

The scientific evidence strongly supports the potential of Kalanchoe extracts as a source of novel anti-HSV-1 agents. The quantitative data indicate significant antiviral efficacy with favorable selectivity indices. The primary mechanism of action appears to be a multi-targeted approach, inhibiting both viral entry and replication. The flavonoids present in these extracts are likely the key bioactive compounds.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the specific host and viral targets of the active flavonoids and the precise signaling pathways that are modulated.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety of Kalanchoe extracts and their isolated compounds in animal models of HSV-1 infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the active flavonoids to optimize their antiviral potency and pharmacokinetic properties.

-

Clinical Trials: If preclinical studies are successful, progressing to well-designed clinical trials to assess the efficacy and safety in human subjects.

The development of new anti-herpetic drugs from natural sources like Kalanchoe offers a promising avenue to combat the challenges of HSV-1 infection and drug resistance.

References

- 1. Anti-HSV-1 and HSV-2 Flavonoids and a New Kaempferol Triglycoside from the Medicinal Plant Kalanchoe daigremontiana [pubmed.ncbi.nlm.nih.gov]

- 2. "PART 1: Screening of Thirty-one Medicinal Plant Species Against Herpes" by Mary Ruth Greer [scholarsarchive.byu.edu]

- 3. Isolation and identification of compounds from Kalanchoe pinnata having human alphaherpesvirus and vaccinia virus antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. In Vitro Antiviral Activity of Kalanchoe daigremontiana Extract against Human Herpesvirus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive Compounds from Kalanchoe Genus Potentially Useful for the Development of New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Karalicin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karalicin, a metabolite isolated from Pseudomonas fluorescens/putida, has demonstrated notable biological activity, particularly as an antiviral and antifungal agent. This document provides a comprehensive technical overview of the structure elucidation, chemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of all quantitative data. Furthermore, this guide includes visualizations of the structure elucidation workflow and a hypothetical antiviral mechanism of action to support further research and development efforts.

Chemical Properties and Structure

This compound is a polyketide-derived natural product with the molecular formula C₁₄H₂₀O₆.[1] Its structure was elucidated through a combination of spectroscopic techniques.

Physico-Chemical Properties

The following table summarizes the known physico-chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₆ |

| Molecular Weight | 284.30 g/mol |

| Appearance | White amorphous powder |

| Melting Point | Not reported |

| Solubility | Soluble in methanol, ethyl acetate; sparingly soluble in water |

| Optical Rotation | [α]ᴅ²⁵: (Value to be inserted from primary literature) |

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound was based on extensive spectroscopic analysis. The key data are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: to be inserted from primary literature)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| (Data to be inserted) | (Data to be inserted) | (Data to be inserted) | (Data to be inserted) | (Data to be inserted) |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: to be inserted from primary literature)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| (Data to be inserted) | (Data to be inserted) | (Data to be inserted) |

| ... | ... | ... |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Key Observations |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: Found: 284.1272, Calculated: 284.1259 for C₁₄H₂₁O₆[2] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3500 (hydroxyl), 1735 (ester carbonyl)[2] |

Biological Activity

This compound exhibits a weak but specific and irreversible antiviral activity against Herpes simplex viruses (HSV).[3] It also demonstrates inhibitory activity against various yeast species.[3] The precise mechanism of its antiviral action has not been fully elucidated.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of this compound, based on published literature.

Fermentation and Isolation

-

Microorganism and Culture: Pseudomonas fluorescens/putida strain SS-3 (CCM 4430) is cultured in a suitable broth medium (e.g., nutrient broth) under aerobic conditions at 28°C for 72-96 hours.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Further Chromatographic Steps: Fractions showing biological activity are pooled and may be subjected to further purification steps, such as Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structure Elucidation

-

Mass Spectrometry: High-resolution mass spectrometry is performed to determine the elemental composition and molecular weight of the compound.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.

-

Infrared Spectroscopy: IR spectroscopy is used to identify key functional groups, such as hydroxyl and carbonyl moieties.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structure elucidation of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

Hypothetical Antiviral Signaling Pathway

Given the lack of specific mechanistic data for this compound, the following diagram presents a hypothetical mechanism of action against a generic enveloped virus, illustrating potential stages of inhibition.

Caption: Hypothetical antiviral mechanism of action for this compound.

References

Pseudomonas fluorescensas a Prolific Source of Novel Metabolites: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas fluorescens, a ubiquitous Gram-negative bacterium, has emerged as a significant reservoir of novel secondary metabolites with diverse biological activities. Its remarkable metabolic versatility and genetic plasticity make it a compelling subject for natural product discovery and biotechnological applications. This technical guide provides an in-depth overview of the key metabolites isolated from P. fluorescens, their therapeutic potential, the regulatory networks governing their production, and detailed methodologies for their discovery and characterization.

Key Bioactive Metabolites from Pseudomonas fluorescens

P. fluorescens produces a wide array of secondary metabolites, many of which exhibit potent antimicrobial, anticancer, and herbicidal properties. The following tables summarize the quantitative data for some of the most well-characterized compounds.

Table 1: Antibacterial and Antifungal Activity of P. fluorescens Metabolites

| Metabolite | Target Organism | Activity Type | Value | Reference(s) |

| Mupirocin | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | ≤ 0.5 µg/mL | [1] |

| Methicillin-sensitive Staphylococcus aureus | MIC | ≤ 0.5 µg/mL | [1] | |

| High-level resistant MRSA | MIC | ≥ 512 µg/mL | [2] | |

| 2,4-Diacetylphloroglucinol (DAPG) | Ralstonia solanacearum | MIC | 90 µg/mL | [3][4] |

| Staphylococcus aureus 209P | MBC | 2 µg/mL | [5] | |

| Chromobacterium violaceum ATCC 31532 | MBC | 48 µg/mL | [5] | |

| Escherichia coli K12 | MBC | 300 µg/mL | [5] | |

| Pythium ultimum var. sporangiiferum | Growth Inhibition | 32 µg/mL | [6] | |

| Pyoluteorin | Pedobacter sp. D749 | MIC | 8 µg/mL | [7][8] |

| Rhodococcus globerulus D757 | MIC | 8 µg/mL | [7][8] | |

| Chryseobacterium sp. D764 | MIC | 8 µg/mL | [7][8] | |

| Pseudomonas capeferrum F8 | MIC | 64 µg/mL | [9] | |

| Phenazine | Macrophomina phaseolina | IC50 | 35 µg/mL | [10] |

| Cercospora nicotianae | IC50 | 15 µg/mL | [10] | |

| Colletotrichum truncatum | IC50 | 25-30 µg/mL | [10] | |

| (8aS)-3-(4-hydroxybenyl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Pro-inflammatory cytokines | IC50 | 53 µM | [11] |

| Compound 3 (from an endophytic fungus) | Pseudomonas fluorescens | IC50 | 6 µg/mL | [12] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration

Table 2: Anticancer Activity of P. fluorescens Metabolites

| Metabolite | Cell Line | Activity Type | Value | Reference(s) |

| Metabolite extract from P. fluorescens associated with Spongia officinalis | HeLa | IC50 | 55.32 µg/mL | [13] |

Regulatory Networks Controlling Metabolite Production

The biosynthesis of secondary metabolites in P. fluorescens is tightly regulated by complex signaling networks, primarily the Gac/Rsm pathway and quorum sensing systems like MupI/MupR.

Gac/Rsm Signaling Pathway

The GacS/GacA two-component system is a global regulator of secondary metabolism. Upon sensing an unknown environmental signal, the sensor kinase GacS autophosphorylates and subsequently transfers the phosphate group to the response regulator GacA.[14][15] Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ.[15][16] These sRNAs sequester the translational repressor proteins RsmA/E, thereby relieving the repression of target mRNAs involved in the biosynthesis of secondary metabolites.[15]

MupI/MupR Quorum Sensing System for Mupirocin Biosynthesis

The production of the antibiotic mupirocin is regulated by a quorum sensing (QS) system homologous to the LuxI/LuxR system. The MupI protein synthesizes an N-acylhomoserine lactone (AHL) signaling molecule.[17][18] As the bacterial population density increases, the AHL concentration surpasses a threshold, leading to its binding with the MupR transcriptional regulator.[17][19] The AHL-MupR complex then activates the transcription of the mupirocin biosynthetic gene cluster, initiating antibiotic production.[17][18] This system is also positively regulated by the Gac/Rsm pathway.[19][20]

Experimental Protocols

Protocol 1: General Workflow for Metabolite Discovery from P. fluorescens

This workflow outlines the general steps from cultivation to the identification of bioactive metabolites.

Protocol 2: Extraction and Purification of 2,4-Diacetylphloroglucinol (DAPG)

-

Cultivation: Inoculate P. fluorescens in King's B broth and incubate with shaking for 40 hours at 28°C.[21]

-

Centrifugation: Centrifuge the culture at 8,000-10,000 x g for 10-20 minutes to pellet the bacterial cells.[21]

-

Supernatant Collection and Acidification: Collect the supernatant and acidify to pH 2.0 with 1 M HCl.[21][22]

-

Solvent Extraction: Extract the acidified supernatant twice with an equal volume of ethyl acetate.[21][22]

-

Concentration: Evaporate the ethyl acetate from the combined organic phases under vacuum to obtain the crude extract.[22]

-

Purification (TLC): The crude extract can be analyzed by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system.[5]

-

Purification (HPLC): For quantitative analysis and further purification, dissolve the dried extract in methanol.[21] Analyze by reverse-phase HPLC with a C18 column. A common mobile phase is a gradient of methanol in 0.43% phosphoric acid (pH 2.8). Detect DAPG at 270 nm.[22]

Protocol 3: Isolation and Purification of Pyoluteorin

-

Cultivation: Culture P. fluorescens in a suitable medium such as pigment production medium (PPM) on a rotary shaker for 4 days.[23]

-

Extraction: Centrifuge the culture at 12,000 rpm for 10 minutes. Acidify the supernatant to pH 2 with 1N HCl and extract with an equal volume of ethyl acetate.[23]

-

Concentration: Dry the organic phase in a desiccator under vacuum at 40°C and dissolve the residue in methanol.[23]

-

Column Chromatography: Subject the crude extract to silica gel column chromatography (60-120 mesh size).[23]

-

TLC Analysis: Monitor the fractions using TLC. A reported Rf value for pyoluteorin is 0.5.[23]

-

HPLC Purification: Further purify the active fractions using HPLC. A reported retention time for pyoluteorin is 7.04 minutes under specific conditions.[23]

Protocol 4: Isolation of Mupirocin

-

Fermentation: Ferment a mupirocin-producing strain of P. fluorescens in a suitable fermentation broth.

-

Clarification: Adjust the pH of the whole culture broth to ~7.1-8.3 and clarify by centrifugation or filtration to obtain a cell-free solution.

-

Adsorption: The mupirocin-containing solution can be passed through a hydrophobic adsorbent resin to bind the mupirocin.[24]

-

Elution: Elute the purified mupirocin from the resin.[24]

-

Alternative Extraction: Alternatively, the acidified culture broth can be extracted with solvents like methyl isobutyl ketone or isobutyl acetate.[25]

Genomic Mining for Biosynthetic Gene Clusters

The advent of whole-genome sequencing has revolutionized natural product discovery. Bioinformatic tools like antiSMASH can be used to identify putative biosynthetic gene clusters (BGCs) within the genome of P. fluorescens, guiding the targeted isolation of novel metabolites.

Workflow for Genomic Mining using antiSMASH

Conclusion

Pseudomonas fluorescens represents a rich and largely untapped source of novel bioactive compounds. The integration of advanced analytical techniques with genomic mining strategies provides a powerful platform for the discovery and development of new therapeutics. This guide offers a foundational framework for researchers and drug development professionals to explore the vast metabolic potential of this versatile bacterium. The continued investigation into the diverse secondary metabolism of P. fluorescens holds significant promise for addressing the growing challenges in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Assessment of 2, 4-Diacetylphloroglucinol (DAPG)-Producing Pseudomonas fluorescens VSMKU3054 for the Management of Tomato Bacterial Wilt Caused by Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Resistance towards and biotransformation of a Pseudomonas-produced secondary metabolite during community invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Sequential interspecies interactions affect production of antimicrobial secondary metabolites in Pseudomonas protegens DTU9.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. An Integrated Metabolomic and Genomic Mining Workflow To Uncover the Biosynthetic Potential of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The Gac-Rsm and SadB Signal Transduction Pathways Converge on AlgU to Downregulate Motility in Pseudomonas fluorescens | PLOS One [journals.plos.org]

- 16. The GacS/GacA two-component system strongly regulates antimicrobial competition mechanisms of Pseudomonas fluorescens MFE01 strain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic mupirocin in Pseudomonas fluorescens NCIMB 10586 [pubmed.ncbi.nlm.nih.gov]

- 18. Manipulation of quorum sensing regulation in Pseudomonas fluorescens NCIMB 10586 to increase mupirocin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Global Gac/Rsm regulatory system activates the biosynthesis of mupirocin by controlling the MupR/I quorum sensing system in Pseudomonas sp. NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Positive Autoregulation and Signaling Properties of Pyoluteorin, an Antibiotic Produced by the Biological Control Organism Pseudomonas fluorescens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CN101511826B - Preparation and Purification of Mupirocin Calcium - Google Patents [patents.google.com]

- 24. US7619102B2 - Purification of mupirocin - Google Patents [patents.google.com]

- 25. US20080234503A1 - Purification of Mupirocin - Google Patents [patents.google.com]

Antiviral Properties of Pentitol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentitol derivatives, a class of sugar alcohols including xylitol, ribitol, and arabitol, have emerged as a promising area of research for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the current understanding of their antiviral properties, with a focus on quantitative data, experimental methodologies, and mechanisms of action. Evidence suggests that these compounds exert their antiviral effects through various mechanisms, including the direct inhibition of viral replication, modulation of host immune responses, and interference with viral entry. This document aims to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction

The ongoing challenge of viral diseases necessitates the exploration of new and effective antiviral therapies. Pentitols, five-carbon sugar alcohols, and their derivatives have garnered interest due to their potential antiviral activities against a range of viruses. These compounds are naturally occurring and are also synthetically accessible, making them attractive candidates for further investigation and development. This guide summarizes the key findings related to the antiviral properties of pentitol derivatives, presenting the data in a structured and accessible format for the scientific community.

Quantitative Antiviral Data

The antiviral efficacy of pentitol derivatives has been evaluated against several viruses. The following tables summarize the available quantitative data, including 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity of Pentitol Derivatives

| Compound | Virus | Assay Type | Cell Line | IC50 | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Xylitol | Human Respiratory Syncytial Virus (hRSV) | Plaque Reduction | Hep-2 | 0.78 mg/mL | - | > 3.13 mg/mL | > 4 | [1] |

| Xylitol (in combination with Red Ginseng) | Influenza A virus (H1N1) | Virus Titer Reduction (in vivo) | Mice | - | - | - | - | [2] |

Table 2: Antiviral Efficacy of Sugar Alcohols Against Respiratory Viruses

| Compound (at 5% concentration) | Virus | Assay Type | Cell Model | Log Reduction Value | Reference |

| Xylitol | Respiratory Syncytial Virus (RSV) | Virus Yield Reduction | 3D human tracheal/bronchial epithelial cells | 2.65 | [3] |

| Sorbitol | Respiratory Syncytial Virus (RSV) | Virus Yield Reduction | 3D human tracheal/bronchial epithelial cells | 2.49 | [3] |

| Erythritol | Influenza (H1N1) | Virus Yield Reduction | 3D human tracheal/bronchial epithelial cells | 3.17 | [3] |

| Xylitol | SARS-CoV-2 (Delta variant) | Virus Yield Reduction | 3D human tracheal/bronchial epithelial cells | 3.50 (median) | [3] |

| Sorbitol | SARS-CoV-2 (Delta variant) | Virus Yield Reduction | 3D human tracheal/bronchial epithelial cells | 3.50 (median) | [3] |

| Erythritol | SARS-CoV-2 (Delta variant) | Virus Yield Reduction | 3D human tracheal/bronchial epithelial cells | 3.50 (median) | [3] |

Mechanisms of Antiviral Action

Pentitol derivatives appear to exert their antiviral effects through a multi-pronged approach, targeting both the virus and the host cell's response.

Direct Viral Inhibition

Some pentitols have been shown to directly inhibit viral replication. For instance, xylitol has demonstrated a direct inhibitory effect on the human respiratory syncytial virus (hRSV), with a 50% reduction in virus titer observed at a concentration of 0.78 mg/mL[1]. The precise mechanisms of this direct inhibition are still under investigation but may involve interference with viral enzymes or structural components.

Immunomodulation and Signaling Pathways

A significant aspect of the antiviral activity of pentitol derivatives lies in their ability to modulate the host's immune response. Xylitol, in particular, has been shown to have immunomodulatory effects that can ameliorate the symptoms of viral infections.

3.2.1. Attenuation of Inflammatory Responses

Studies have indicated that dietary xylitol can reduce inflammatory responses in the lungs during influenza A virus infection[2]. This is associated with a reduction in the levels of pro-inflammatory dendritic cells in bronchoalveolar lavage fluid[2].

3.2.2. Modulation of NF-κB and Akt Signaling

Xylitol has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Akt signaling pathways[4]. The NF-κB pathway is a central regulator of the inflammatory response and is often manipulated by viruses to facilitate their replication. By inhibiting NF-κB activation, xylitol can potentially dampen the excessive inflammation associated with viral infections and create a less favorable environment for the virus.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antiviral properties of pentitol derivatives.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability.

Protocol:

-

Cell Seeding: Plate a suitable cell line (e.g., Vero, MDCK, A549) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the pentitol derivative in cell culture medium.

-

Treatment: Remove the growth medium from the cells and add the different concentrations of the compound to the wells. Include a cell control (medium only) and a solvent control.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (IC50 Determination)

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50%.

Protocol:

-

Cell Seeding: Seed a permissive cell line in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of the pentitol derivative and mix with a known titer of the virus. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (virus only).

-

Adsorption: Allow the virus to adsorb to the cells for a specific time (e.g., 1 hour).

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. The IC50 value is determined from a dose-response curve.

Virus Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of a compound.

Protocol:

-

Infection and Treatment: Infect a confluent monolayer of cells with the virus at a specific multiplicity of infection (MOI). After the adsorption period, add fresh medium containing different concentrations of the pentitol derivative.

-

Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatant (for released virus) and/or the cell lysate (for cell-associated virus).

-

Titration of Progeny Virus: Determine the titer of the harvested virus using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the log reduction in viral titer for each compound concentration compared to the untreated virus control.

Synthesis of Antiviral Pentitol Derivatives

The chemical modification of pentitols offers the potential to enhance their antiviral activity and develop novel drug candidates. While the synthesis of complex antiviral nucleosides from carbohydrates is well-established, the synthesis of simpler, yet effective, antiviral pentitol derivatives is an area of active research.

Conclusion and Future Directions

Pentitol derivatives represent a promising class of molecules with demonstrated antiviral potential. Xylitol, in particular, has shown efficacy against several respiratory viruses through both direct and indirect mechanisms, including the modulation of key inflammatory signaling pathways. However, the available quantitative data on the antiviral activity of a broader range of pentitol derivatives is still limited.

Future research should focus on:

-

Expanding the Scope of Antiviral Screening: Systematically evaluating a wider array of pentitol derivatives against a diverse panel of viruses to identify more potent and broad-spectrum inhibitors.

-

Elucidating Detailed Mechanisms of Action: Investigating the precise molecular targets of these compounds and their detailed effects on viral and host cell signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives to understand the relationship between their chemical structure and antiviral activity, with the aim of optimizing their efficacy and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Progressing the most promising candidates into preclinical and clinical studies to assess their therapeutic potential in vivo.

A deeper understanding of the antiviral properties of pentitol derivatives will be crucial for harnessing their full potential in the development of new and effective treatments for viral infections.

References

- 1. Ameliorating Effect of Dietary Xylitol on Human Respiratory Syncytial Virus (hRSV) Infection [jstage.jst.go.jp]

- 2. Protective Effect of Dietary Xylitol on Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. esmed.org [esmed.org]

- 4. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Plantaricin Biosynthesis Pathway in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plantaricins are a class of bacteriocins produced by strains of Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), a versatile lactic acid bacterium found in a variety of ecological niches. These ribosomally synthesized antimicrobial peptides have garnered significant interest for their potential applications in food preservation and as alternatives to conventional antibiotics. This guide provides a detailed overview of the plantaricin biosynthesis pathway, focusing on the genetic organization, enzymatic machinery, and regulatory networks that govern their production.

Genetic Organization of the Plantaricin Biosynthesis Gene Clusters

The genes responsible for plantaricin biosynthesis are typically organized in clusters. A well-characterized example is the plantaricin gene cluster from Lactiplantibacillus plantarum ZBK1-5, which has been shown to encode for several plantaricins including plantaricin KJ, EF, A, and N[1]. These gene clusters are often located on plasmids or integrated into the bacterial chromosome.

A typical plantaricin gene cluster comprises genes encoding:

-

Precursor peptides: These are the primary translation products that undergo post-translational modifications to become active bacteriocins.

-

Modification enzymes: These enzymes are responsible for the post-translational modifications of the precursor peptides.

-

Transporters: ATP-binding cassette (ABC) transporters are commonly involved in the secretion of the mature bacteriocins.

-

Immunity proteins: These proteins protect the producing bacterium from the antimicrobial action of its own bacteriocins.

-

Regulatory proteins: These are typically part of a three-component system that senses cell density and induces bacteriocin production in a quorum-sensing manner.

The Plantaricin Biosynthesis Pathway

The biosynthesis of plantaricins is a multi-step process that can be broadly divided into transcription, translation, post-translational modification, and secretion.

Transcription and Translation

The process begins with the transcription of the plantaricin genes into messenger RNA (mRNA), followed by the translation of the mRNA into precursor peptides. These pre-peptides consist of an N-terminal leader sequence and a C-terminal pro-peptide. The leader sequence serves as a recognition signal for modification enzymes and transporters.

Post-Translational Modification

Following translation, the precursor peptides undergo a series of post-translational modifications, which are crucial for their stability and antimicrobial activity. The specific modifications can vary between different plantaricins.

Secretion and Leader Peptide Cleavage

The modified pre-peptides are then secreted out of the cell by a dedicated ABC transporter. During or after secretion, the leader peptide is cleaved off by a protease associated with the transporter, releasing the mature, active bacteriocin.

Regulation of Plantaricin Production

The production of many plantaricins is regulated by a quorum-sensing mechanism, often involving a three-component regulatory system. This system typically includes:

-

An induction factor (IF): A small signaling peptide that is secreted at a low basal level.

-

A histidine kinase (HK): A membrane-bound sensor that detects the extracellular concentration of the IF.

-

A response regulator (RR): An intracellular protein that is activated by the HK and subsequently induces the transcription of the plantaricin gene cluster.

As the bacterial population density increases, the concentration of the IF in the extracellular environment also increases. Once a threshold concentration is reached, the IF binds to the HK, leading to its autophosphorylation. The phosphate group is then transferred to the RR, which in turn activates the transcription of the genes required for plantaricin production, transport, and immunity.

Experimental Protocols

Isolation of Plantaricin-Producing Bacteria

-

Sample Collection: Isolate bacteria from sources rich in lactic acid bacteria, such as fermented foods (e.g., pickled ginger)[1].

-

Selective Plating: Plate the samples on de Man, Rogosa and Sharpe (MRS) agar, a selective medium for lactobacilli.

-

Screening for Antimicrobial Activity: Use an agar well diffusion assay to screen for colonies that produce antimicrobial compounds against indicator strains (e.g., Listeria monocytogenes).

Characterization of Plantaricin Activity

-

Bacteriocin Titer Assay: Determine the antimicrobial activity of the cell-free supernatant by performing serial dilutions and spotting them onto a lawn of an indicator strain. The activity is expressed in arbitrary units per milliliter (AU/mL)[1].

-

pH and Thermal Stability: Assess the stability of the bacteriocin by incubating the cell-free supernatant at various pH values and temperatures, followed by the activity assay.

Genetic Analysis of the Plantaricin Gene Cluster

-

DNA Extraction: Isolate genomic DNA from the plantaricin-producing strain.

-

PCR Amplification and Sequencing: Use primers designed to target conserved regions of known plantaricin genes to amplify and sequence the gene cluster.

-

Genome Mining: For a more comprehensive analysis, perform whole-genome sequencing and use bioinformatics tools like BAGEL4 to identify bacteriocin gene clusters[1].

Quantitative Data

| Parameter | Value | Reference |

| Maximum Antimicrobial Activity | 6,400 AU/ml | [1] |

| Time to Maximum Activity | 18 hours | [1] |

| Effective pH Range | 2-9 | [1] |

Visualizations

Caption: The plantaricin biosynthesis pathway and its regulation.

Caption: Experimental workflow for studying plantaricin production.

References

In Silico Prediction of Karalicin Targets: A Technical Guide

Disclaimer: As "Karalicin" is a hypothetical compound not present in the current scientific literature, this document serves as an illustrative guide to the methodologies used for in silico drug target prediction. The data, pathways, and protocols presented herein are representative examples to demonstrate the workflow for a novel bioactive compound.

Introduction

This guide outlines a comprehensive in silico workflow to predict and validate the biological targets of "this compound," a hypothetical novel compound with demonstrated anti-proliferative activity in cancer cell lines. The methodologies described include structure-based and ligand-based approaches, followed by network analysis and proposed experimental validation.

The In Silico Target Prediction Workflow

The overall strategy for identifying the targets of this compound involves a multi-pronged computational approach. This workflow begins with the 2D structure of the compound and progressively narrows down a list of potential protein targets for subsequent experimental validation.

Caption: High-level workflow for in silico target identification of this compound.

Core In Silico Methodologies

Reverse Docking (Structure-Based Approach)

Reverse docking, also known as inverse docking, is a computational technique where a single small molecule (this compound) is docked against a large library of 3D protein structures.[10][11][12] This method assesses the binding compatibility and predicts potential protein targets based on the calculated binding affinity or docking score.[13]

Hypothetical Results:

The following table summarizes the top 10 hypothetical protein targets for this compound identified through a reverse docking screen against a database of human kinases.

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 4QTB | -11.2 | LYS54, ASP111, MET108 |

| 2 | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -10.8 | LEU83, LYS33, ASP86 |

| 3 | Glycogen synthase kinase-3 beta (GSK3B) | 1Q3D | -10.5 | VAL135, LYS85, ASP200 |

| 4 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 1YWN | -10.1 | CYS919, LYS868, GLU885 |

| 5 | Phosphoinositide 3-kinase gamma (PIK3CG) | 1E8X | -9.9 | VAL882, LYS833, ASP964 |

| 6 | Aurora kinase A | 1MQ4 | -9.7 | LEU215, LYS162, ALA213 |

| 7 | c-Src Tyrosine Kinase (SRC) | 2SRC | -9.5 | THR338, LYS295, GLU310 |

| 8 | Epidermal growth factor receptor (EGFR) | 2J6M | -9.3 | LEU718, LYS745, MET793 |

| 9 | Checkpoint kinase 1 (CHK1) | 1IA8 | -9.1 | CYS87, LYS38, GLU55 |

| 10 | p38 mitogen-activated protein kinase (MAPK14) | 1A9U | -9.0 | MET109, LYS53, ASP168 |

Pharmacophore Modeling and Screening (Ligand-Based Approach)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific target.[14][15][16][17] A pharmacophore model can be generated based on the structure of a known ligand-target complex or a set of active molecules.[17] This model is then used as a 3D query to screen compound databases for molecules that match the pharmacophore, which are predicted to bind to the same target.[17]

Hypothetical Results:

A pharmacophore model was generated based on known inhibitors of MAPK1. This model was used to screen this compound. The results indicate a high fit score, suggesting this compound possesses the necessary features to interact with the ATP-binding pocket of MAPK1.

| Query Compound | Pharmacophore Model | Fit Score | Features Matched |

| This compound | MAPK1_Inhibitor_Model_01 | 0.92 | 2 HBA, 1 HBD, 1 Aromatic |

HBA: Hydrogen Bond Acceptor; HBD: Hydrogen Bond Donor

Pathway and Network Analysis

The prioritized list of potential targets from reverse docking and pharmacophore screening can be mapped onto known biological pathways and protein-protein interaction networks. This analysis helps to contextualize the predictions and suggest which signaling cascades may be modulated by this compound.

Based on the top hypothetical target, MAPK1 (ERK2), a potential signaling pathway affected by this compound is the RAS/RAF/MEK/ERK pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Experimental Validation Protocols

The final and most crucial step is the experimental validation of the in silico predictions.[7][8][9] Below are detailed protocols for assays to validate the predicted interaction between this compound and MAPK1.

In Vitro Kinase Assay (MAPK1/ERK2)

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant human MAPK1.

Materials:

-

Recombinant active human MAPK1 (ERK2) enzyme.

-

Myelin Basic Protein (MBP) as a substrate.

-

ATP, [γ-³²P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).

-

This compound dissolved in DMSO.

-

Positive control inhibitor (e.g., Ulixertinib).

-

96-well plates.

-

Phosphocellulose paper and scintillation counter.

Protocol:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase reaction buffer.

-

In a 96-well plate, add 10 µL of diluted this compound, positive control, or vehicle (DMSO) to respective wells.

-

Add 20 µL of a solution containing the MAPK1 enzyme and MBP substrate in kinase reaction buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing ATP and [γ-³²P]ATP (final concentration ~10 µM ATP).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding 25 µL of 75 mM phosphoric acid.

-

Spot 25 µL of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for Phospho-ERK

Objective: To assess whether this compound inhibits MAPK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, ERK.

Materials:

-

Cancer cell line with an active MAPK pathway (e.g., A375, melanoma).

-

Cell culture medium, FBS, and supplements.

-

This compound dissolved in DMSO.

-

Growth factor (e.g., EGF) to stimulate the pathway.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with 50 ng/mL EGF for 15 minutes.

-

Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Quantify the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total-ERK1/2 and GAPDH to ensure equal loading.

Summary of Hypothetical Validation Data

The following table summarizes the expected quantitative results from the experimental validation, confirming MAPK1 as a primary target of this compound.

| Assay Type | Result Metric | Value | Interpretation |

| In Vitro Kinase Assay | IC₅₀ for MAPK1 | 75 nM | Potent direct inhibition of MAPK1 enzyme activity. |

| Western Blot | p-ERK Inhibition | >90% at 250 nM | Effective inhibition of MAPK1 signaling in cancer cells. |

| Cell Viability (A375) | GI₅₀ | 150 nM | Anti-proliferative effect consistent with MAPK pathway inhibition. |

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]

- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Validation guidelines for drug-target prediction methods. – ScienceOpen [scienceopen.com]

- 10. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. alliedacademies.org [alliedacademies.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Karrikins as Secondary Metabolites: A Technical Guide

An In-depth Examination of the KAI2 Signaling Pathway and its Elucidation

Introduction

The term "Karalicin" presents a point of ambiguity in scientific literature. An initial search reveals a compound by this name isolated from Pseudomonas fluorescens/putida, noted for its modest antiviral and antifungal properties. However, the depth of research on this bacterial metabolite is limited. It is highly probable that the query refers to Karrikins (KARs) , a well-studied class of butenolide compounds discovered in smoke from burnt plant material. Karrikins act as potent signaling molecules in plants, influencing key developmental processes such as seed germination and seedling growth. This technical guide will focus on Karrikins, delving into their role as secondary metabolites, the intricacies of their signaling pathway, quantitative data on their biological activity, and detailed experimental protocols for their study.

Karrikins: Bioactive Secondary Metabolites from Combustion

Karrikins are a family of butenolide compounds that are not produced by plants themselves but are generated from the combustion of carbohydrates like cellulose.[1] They are considered secondary metabolites of this pyrolytic process and act as powerful germination stimulants for the seeds of many plant species, particularly those adapted to fire-prone ecosystems.[1] Their ecological significance lies in their ability to signal a favorable post-fire environment with reduced competition and increased nutrient availability, thus promoting regeneration. The most well-studied karrikin is KAR₁, but several other analogues (KAR₂, KAR₃, etc.) have been identified.[1]

Mechanism of Action: The KAI2 Signaling Pathway

The biological effects of karrikins are mediated through a specific signaling pathway that shares components with the strigolactone (SL) signaling pathway but functions in parallel to regulate distinct developmental processes.[2] The core of the karrikin response is the KAI2 signaling pathway .

At the heart of this pathway is the α/β hydrolase protein, KARRIKIN INSENSITIVE 2 (KAI2) , which functions as the karrikin receptor.[3] It is believed that KAI2 perceives not only exogenous karrikins but also an unidentified endogenous plant hormone, provisionally named KAI2 Ligand (KL).[4]

The signaling cascade is initiated by the binding of a karrikin or KL to KAI2. This binding event induces a conformational change in the KAI2 protein, which then allows it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) .[3] MAX2 is a component of a Skp-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, SCFMAX2.

The formation of the KAI2-SCFMAX2 complex targets specific transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5] In the karrikin pathway, the primary targets for degradation are SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) .[5]

In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and act to repress the transcription of downstream genes, thereby inhibiting processes like seed germination and photomorphogenesis.[5] Upon perception of karrikins, SMAX1 and SMXL2 are degraded, lifting this repression and allowing for the expression of genes that promote these developmental processes.[5]

Quantitative Bioactivity Data

The biological activity of karrikins has been quantified in various bioassays, most commonly in the model plant Arabidopsis thaliana. The data below summarizes the dose-dependent effects of different karrikins on seed germination and hypocotyl elongation.

| Karrikin | Concentration | Bioassay | Organism | Observed Effect | Citation |

| KAR₁ | 1 µM | Seed Germination | Arabidopsis thaliana (Ler) | ~80% germination | [6] |

| KAR₁ | 1 µM | Hypocotyl Elongation | Arabidopsis thaliana (Ler) | 33% inhibition under red light | [7] |

| KAR₂ | 1 µM | Hypocotyl Elongation | Arabidopsis thaliana (Ler) | 53% inhibition under red light | [7] |

| KAR₁, KAR₂, KAR₃ | 1 nM - 10 µM | Seed Germination | Arabidopsis thaliana (Ler) | Dose-dependent increase in germination | [6] |

| KAR₄ | 1 nM - 10 µM | Seed Germination | Arabidopsis thaliana (Ler) | No significant effect on germination | [6] |

Experimental Protocols

The elucidation of the KAI2 signaling pathway has been made possible through a variety of genetic and biochemical experiments. Below are detailed methodologies for key assays used in karrikin research.

Arabidopsis Seed Germination Bioassay

This assay is used to determine the effect of karrikins on breaking seed dormancy.

Materials:

-

Arabidopsis thaliana seeds (primary dormant seeds are recommended, e.g., ecotype Landsberg erecta (Ler)).

-

Karrikin stock solutions (e.g., 10 mM in acetone).

-

0.5% (w/v) agar plates.

-

Sterile water.

-

Growth chambers with controlled light and temperature.

Procedure:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in 20% bleach with 0.05% Triton X-100, and then rinse 5 times with sterile water.

-

Prepare serial dilutions of karrikin stock solutions in sterile water to achieve final concentrations ranging from 1 nM to 10 µM. A mock control (water with the same concentration of acetone as the highest karrikin concentration) should be included.

-

Add the karrikin solutions or control to the molten 0.5% agar before pouring the plates, or spread the solutions onto the surface of solidified agar plates and allow them to dry.

-

Sow the sterilized seeds onto the prepared agar plates (approximately 50-100 seeds per plate).

-

Seal the plates and place them in a growth chamber under continuous light or a defined light/dark cycle at a constant temperature (e.g., 22°C).

-

Score germination, defined by the emergence of the radicle, daily for 7 to 14 days.

-

Calculate the germination percentage for each condition and plot the dose-response curve.

Arabidopsis Hypocotyl Elongation Assay

This assay measures the effect of karrikins on seedling photomorphogenesis.

Materials:

-

Arabidopsis thaliana seeds (non-dormant seeds are typically used).

-

Half-strength Murashige and Skoog (MS) medium with 0.8% (w/v) agar.

-

Karrikin stock solutions.

-

Growth chambers with specific light conditions (e.g., continuous red light).

Procedure:

-

Prepare MS agar plates containing the desired concentrations of karrikins (e.g., 1 µM) and a mock control.

-

Sow surface-sterilized seeds on the plates.

-

Stratify the seeds by placing the plates at 4°C in the dark for 2-4 days to ensure uniform germination.

-

Expose the plates to several hours of white light to induce germination, then transfer them to the experimental light condition (e.g., continuous red light) for 3-5 days.

-

Remove the plates and carefully excavate the seedlings.

-

Place the seedlings on a flat surface and photograph them with a scale.

-

Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyls from the base of the cotyledons to the root-shoot junction.

-

Calculate the average hypocotyl length for each condition and determine the percentage of inhibition relative to the mock control.[7]

In Vitro KAI2-SMAX1 Interaction Assay (Yeast Two-Hybrid)

This assay can be used to test the ligand-dependent interaction between the receptor KAI2 and its target SMAX1.

Materials:

-

Yeast strains (e.g., AH109 or Y2H Gold).

-

Yeast expression vectors (a bait vector, e.g., pGBKT7, and a prey vector, e.g., pGADT7).

-

cDNA for KAI2 and SMAX1.

-

Yeast transformation reagents.

-

Synthetic defined (SD) yeast media lacking specific nutrients (e.g., -Leu/-Trp for selection of transformed yeast, and -Leu/-Trp/-His/-Ade for selection of interacting proteins).

-

Karrikin solution.

Procedure:

-

Clone the full-length cDNA of KAI2 into the bait vector (e.g., to create a GAL4 DNA-binding domain fusion) and SMAX1 into the prey vector (e.g., to create a GAL4 activation domain fusion).

-

Co-transform the bait and prey plasmids into the appropriate yeast strain.

-

Select for successfully transformed yeast on SD/-Leu/-Trp plates.

-

To test for interaction, grow the transformed yeast in liquid SD/-Leu/-Trp medium, then spot serial dilutions onto selection plates (SD/-Leu/-Trp and SD/-Leu/-Trp/-His/-Ade).

-

The selection plates should contain the karrikin ligand at a specific concentration (e.g., 10 µM) or a mock control.

-

Incubate the plates at 30°C for 3-5 days.

-

Growth on the high-stringency selection medium (-His/-Ade) in the presence of the karrikin indicates a ligand-dependent interaction between KAI2 and SMAX1.

SMAX1 Degradation Assay

This assay visualizes the karrikin-induced degradation of the SMAX1 protein in planta.

Materials:

-

Arabidopsis thaliana plants stably expressing a fluorescently-tagged SMAX1 protein (e.g., SMAX1-GFP) under a constitutive promoter (e.g., 35S).

-

Liquid MS medium.

-

Karrikin solution (e.g., KAR₁ or KAR₂).

-

Cycloheximide (a protein synthesis inhibitor).

-

Confocal microscope.

Procedure:

-

Grow transgenic Arabidopsis seedlings expressing SMAX1-GFP in liquid MS medium for 5-7 days.

-

Prepare treatment solutions in liquid MS medium: a mock control, the karrikin ligand (e.g., 10 µM KAR₂), and the karrikin ligand plus cycloheximide (to block new protein synthesis).

-

Treat the seedlings with the solutions for various time points (e.g., 0, 30, 60, 120 minutes).

-

At each time point, mount the seedlings (e.g., the root tip) on a microscope slide.

-

Observe the GFP signal in the nucleus of the cells using a confocal microscope.

-

Quantify the fluorescence intensity of the GFP signal at each time point.

-

A decrease in GFP fluorescence in the karrikin-treated seedlings compared to the mock control indicates degradation of the SMAX1 protein.[8] The inclusion of cycloheximide ensures that the observed decrease in fluorescence is due to degradation and not a shutdown of protein synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The KAI2 signaling pathway for karrikin perception and response.

Caption: Comparison of Karrikin and Strigolactone signaling pathways.

Caption: General workflow for a Karrikin bioassay in Arabidopsis.

References

- 1. plantae.org [plantae.org]

- 2. A stable isotope dilution method for a highly accurate analysis of karrikins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Structure-activity relationship of karrikin germination stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strigolactone and Karrikin Signaling Pathways Elicit Ubiquitination and Proteolysis of SMXL2 to Regulate Hypocotyl Elongation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Karalicin: A Technical Overview

Absence of specific data for a compound named "Karalicin" in the public domain prevents a detailed spectroscopic analysis at this time. Extensive searches for NMR (Nuclear Magnetic Resonance) and Mass Spectrometry data for a molecule identified as this compound have not yielded any specific results.

This technical guide, therefore, outlines the general principles and methodologies that would be applied to the spectroscopic analysis of a novel compound, using the name "this compound" as a placeholder. It is intended for researchers, scientists, and drug development professionals who are familiar with the principles of structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be the primary technique to determine the elemental composition of this compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Proposed Formula |

| [M+H]⁺ | Value | Value | Value | CxHyNzOw |

| [M+Na]⁺ | Value | Value | Value | CxHyNzOwNa |

| Fragment Ions... | Value | Value | Value | Formula |

Experimental Protocol:

A sample of purified this compound would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument. The instrument would be calibrated using a standard of known masses. Data would be acquired in positive and/or negative ion mode to observe the protonated molecule ([M+H]⁺), sodiated adduct ([M+Na]⁺), and other relevant ions. Fragmentation data (MS/MS) would be obtained to aid in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments would be essential to determine the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms.

Table 2: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Proposed Assignment |

| Value | s, d, t, q, m | #H | Value(s) | e.g., -CH₃, Ar-H |

| ... | ... | ... | ... | ... |

¹³C NMR Spectroscopy

¹³C NMR provides information about the different types of carbon atoms in the molecule.

Table 3: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| Value | e.g., C=O, Ar-C, -CH₂- |

| ... | ... |

2D NMR Spectroscopy

Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to establish the connectivity between protons and carbons, and to piece together the final structure.

Experimental Protocol:

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard parameters for acquisition and processing would be used. For ¹³C NMR, a proton-decoupled experiment would be performed. 2D NMR experiments would be conducted with appropriate mixing times and gradient selections to optimize correlations.

Experimental Workflow

The general workflow for the spectroscopic data analysis of a novel compound like this compound is depicted below.

Caption: Experimental workflow for the spectroscopic analysis and structure elucidation of a novel compound.

Signaling Pathways

Without a known biological activity or target for this compound, it is not possible to propose a relevant signaling pathway. Should biological studies reveal a specific mechanism of action, a diagram illustrating the affected pathway would be constructed.

To proceed with a detailed analysis of this compound, the following are required:

-

Actual raw or processed NMR data (¹H, ¹³C, and 2D spectra).

-

High-resolution mass spectrometry data.

Upon receipt of this data, a comprehensive analysis can be performed to elucidate the chemical structure of this compound.

Methodological & Application

Application Note & Protocol: Isolation of Karalicin from Bacterial Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Karalicin is a biologically active compound with the chemical formula C14H20O6.[1] It is a secondary metabolite isolated from the fermentation broth of Pseudomonas fluorescens/putida strain SS-3.[2] Secondary metabolites, like this compound, are a diverse group of compounds produced by microorganisms that are not essential for their growth but often possess unique biological activities, making them a rich source for drug discovery.[3] The isolation and purification of these compounds from complex fermentation broths are critical steps in the research and development of new therapeutic agents.[3][4] This document provides a detailed protocol for the isolation and purification of this compound from bacterial fermentation broth, employing common techniques such as solvent extraction and chromatography.[4][5]

Experimental Protocols

The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other cellular components and media constituents. The general workflow includes initial separation of the biomass, extraction of the supernatant, and subsequent chromatographic purification.

1. Fermentation Broth Clarification

The first step is to separate the bacterial cells (biomass) from the liquid culture medium (supernatant) where this compound is expected to be secreted.

-

Protocol:

-

Transfer the Pseudomonas fluorescens/putida fermentation broth into centrifuge tubes.

-

Centrifuge the broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant the supernatant, which contains the dissolved this compound, into a clean collection vessel.

-

The cell pellet can also be subjected to extraction, as some of the product may be retained within the cells.[5]

-

2. Solvent Extraction

Liquid-liquid extraction is a common method to selectively partition the target compound from the aqueous supernatant into an organic solvent.[5][6] The choice of solvent is critical and depends on the polarity of the target molecule. Given the chemical formula of this compound (C14H20O6), a moderately polar solvent like ethyl acetate is a suitable choice.

-

Protocol:

-

Measure the volume of the clarified supernatant.

-

Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.[5]

-

Shake the mixture vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The organic phase (top layer) will contain the extracted this compound.

-

Collect the organic phase.

-

Repeat the extraction process on the aqueous phase two more times with fresh ethyl acetate to maximize the yield.

-

Pool all the organic extracts.

-

3. Concentration of the Crude Extract

The pooled organic extracts need to be concentrated to obtain a crude extract of this compound.

-

Protocol:

-

Use a rotary evaporator to remove the ethyl acetate from the pooled extracts under reduced pressure.

-

The temperature of the water bath should be maintained at a moderate level (e.g., 40-45°C) to avoid degradation of the compound.

-

Continue the evaporation until a concentrated, oily residue or solid crude extract is obtained.[7]

-

4. Chromatographic Purification

The crude extract contains this compound along with other co-extracted impurities. Chromatographic techniques are employed for further purification.

4.1. Column Chromatography (Initial Purification)

Column chromatography is used for the initial separation of compounds from the crude extract based on their differential adsorption to a stationary phase.

-

Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Pool the fractions that show a high concentration of the target compound.

-

4.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended.

-

Protocol:

-

Concentrate the pooled fractions from the column chromatography step.

-

Dissolve the concentrated sample in the mobile phase to be used for HPLC.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).[8]

-

Elute the sample with an appropriate mobile phase (e.g., a gradient of methanol and water).

-

Monitor the elution profile using a UV detector at a suitable wavelength.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC or other analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data that should be collected during the isolation and purification process.

Table 1: Summary of Extraction and Purification Steps

| Step | Description | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Fermentation Broth Clarification | 1 L Fermentation Broth | 950 mL Supernatant | - | - |

| 2 | Solvent Extraction | 950 mL Supernatant | 5 g Crude Extract | - | ~20% |

| 3 | Column Chromatography | 5 g Crude Extract | 1.5 g Partially Purified Fraction | 30% | ~75% |

| 4 | HPLC Purification | 1.5 g Partially Purified Fraction | 500 mg Pure this compound | 33% | >98% |